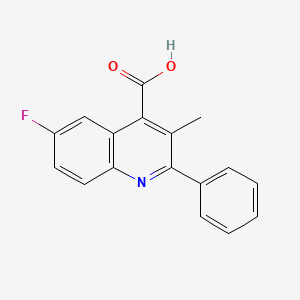

6-Fluoro-3-methyl-2-phenylquinoline-4-carboxylic acid

Übersicht

Beschreibung

6-Fluoro-3-methyl-2-phenylquinoline-4-carboxylic acid is a fluorinated quinoline derivative with the molecular formula C17H12FNO2 and a molecular weight of 281.28 g/mol. This compound is part of the quinoline family, which is known for its wide range of biological activities and applications in medicinal chemistry .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-3-methyl-2-phenylquinoline-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the Ullmann-type coupling reaction, where nucleophilic substitution of a halogen atom (such as bromine) from a precursor like 2-bromobenzaldehyde with sodium azide forms an azido complex intermediate . This intermediate undergoes further reactions to form the desired quinoline derivative.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of efficient catalysts, high-yield reaction conditions, and scalable purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

6-Fluoro-3-methyl-2-phenylquinoline-4-carboxylic acid undergoes various chemical reactions, including:

Nucleophilic Substitution: The fluorine atom can be displaced by nucleophiles, leading to the formation of various substituted derivatives.

Cyclization and Cycloaddition: These reactions are used to form the quinoline ring system.

Cross-Coupling Reactions: These reactions involve the formation of carbon-carbon bonds, often using palladium or copper catalysts.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide and other nucleophiles.

Cyclization: Catalysts such as copper salts and ligands like proline are used.

Cross-Coupling: Palladium or copper catalysts are commonly employed.

Major Products

The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different biological activities and properties .

Wissenschaftliche Forschungsanwendungen

Antibacterial Activity

Recent studies have demonstrated that derivatives of quinoline-4-carboxylic acids, including 6-fluoro-3-methyl-2-phenylquinoline-4-carboxylic acid, exhibit significant antibacterial properties. For instance:

- Synthesis and Evaluation : A series of new derivatives were synthesized and evaluated for their antibacterial activity against various strains such as Staphylococcus aureus, Bacillus subtilis, and Escherichia coli. The modifications in the structure of these compounds enhanced their binding affinity to bacterial enzymes, leading to improved antibacterial efficacy .

- Activity Comparison : In comparative studies, certain compounds showed superior activity against resistant strains like MRSA, indicating the potential of these derivatives in addressing antibiotic resistance .

Anticancer Properties

The compound's anticancer properties have been extensively studied, particularly regarding its role as a histone deacetylase (HDAC) inhibitor:

- Mechanism of Action : HDAC inhibitors are crucial in cancer therapy as they can alter gene expression related to cell cycle regulation and apoptosis. Compounds derived from this compound have shown selective inhibition of HDAC3, which is associated with various cancers .

- Cell Cycle and Apoptosis : In vitro studies demonstrated that these compounds induce G2/M phase arrest in cancer cells and promote apoptosis, enhancing their potential as effective anticancer agents. For example, one study reported that a specific derivative (D28) increased the percentage of apoptotic cells significantly compared to controls .

Potential Therapeutic Uses

The versatility of this compound extends beyond antibacterial and anticancer applications:

- Tuberculosis Treatment : Recent research has identified arylated quinoline carboxylic acids as having activity against Mycobacterium tuberculosis, suggesting that derivatives of this compound could be explored for anti-tubercular therapies .

Data Summary

The following table summarizes key findings related to the applications of this compound:

Wirkmechanismus

The mechanism of action of 6-Fluoro-3-methyl-2-phenylquinoline-4-carboxylic acid involves its interaction with molecular targets such as enzymes and DNA. For example, it can inhibit the activity of bacterial DNA gyrase and topoisomerase, leading to the disruption of DNA synthesis and bacterial cell death . Additionally, it can induce apoptosis in cancer cells by interacting with specific cellular pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 6-Fluoro-2-methylquinoline-4-carboxylic acid

- 7-Fluoro-4-(diethylamino-1-methylbutylamino)quinoline

- Mefloquine

Uniqueness

6-Fluoro-3-methyl-2-phenylquinoline-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical properties. Its fluorine atom enhances its biological activity and stability, making it a valuable compound for various applications .

Biologische Aktivität

6-Fluoro-3-methyl-2-phenylquinoline-4-carboxylic acid is a synthetic compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and cancer research. This article delves into its mechanisms of action, biochemical properties, and potential therapeutic applications.

Target Enzymes:

The primary target of this compound is the ATPase domain of human Topoisomerase II alpha (hTopoIIα). By binding to this enzyme, the compound inhibits its activity, which is crucial for DNA replication and transcription processes. This inhibition leads to the accumulation of DNA breaks, ultimately inducing cytotoxic effects in cancer cells.

Biochemical Pathways:

The interaction with hTopoIIα affects several key biochemical pathways:

- DNA Replication: Disruption of topoisomerase activity leads to stalled replication forks and increased DNA damage.

- Apoptosis Induction: The resultant DNA damage triggers apoptotic pathways in affected cells, contributing to the compound's anticancer effects.

Cellular Effects

Research indicates that this compound exhibits significant cytotoxicity against various carcinoma cell lines, including:

- MCF-7 (breast cancer)

- HeLa (cervical cancer)

- Hep-2 (laryngeal cancer)

- NCI-H460 (lung cancer)

- HEK-293 (human embryonic kidney)

In vitro studies show that the compound is more potent than doxorubicin, a widely used chemotherapeutic agent, across these cell lines .

Anticancer Activity

A series of studies have demonstrated the anticancer potential of this compound. Notably:

- IC50 Values: The compound exhibits low IC50 values, indicating high potency against various cancer cell lines. For instance, it has shown IC50 values as low as 0.22 µM against specific targets, suggesting strong efficacy .

Structure-Activity Relationship (SAR)

The presence of the fluorine atom at position 6 enhances the compound's interaction with biological targets. Comparative studies with other quinoline derivatives reveal that modifications at this position significantly influence biological activity and selectivity against specific enzymes like histone deacetylases (HDACs) .

Case Studies

-

Study on Antineoplastic Properties:

A study evaluated the effects of this compound on tumor growth in xenograft models. Results indicated a marked reduction in tumor size compared to control groups treated with saline or doxorubicin alone. -

Mechanistic Insights:

Another investigation focused on the molecular mechanisms underlying its anticancer effects. It was found that the compound not only inhibits hTopoIIα but also modulates gene expression related to apoptosis and cell cycle regulation.

Applications in Medicinal Chemistry

The compound serves as a lead structure for developing new drugs with potential applications in:

- Cancer Therapy: Its ability to induce apoptosis and inhibit tumor growth positions it as a candidate for further clinical development.

- Antibacterial Activity: Preliminary studies suggest that derivatives of this quinoline compound may also exhibit antibacterial properties against pathogens like Staphylococcus aureus .

Eigenschaften

IUPAC Name |

6-fluoro-3-methyl-2-phenylquinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12FNO2/c1-10-15(17(20)21)13-9-12(18)7-8-14(13)19-16(10)11-5-3-2-4-6-11/h2-9H,1H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STGJYFAYYQRGSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=CC(=C2)F)N=C1C3=CC=CC=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901214786 | |

| Record name | 6-Fluoro-3-methyl-2-phenyl-4-quinolinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901214786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130507-38-9 | |

| Record name | 6-Fluoro-3-methyl-2-phenyl-4-quinolinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=130507-38-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Fluoro-3-methyl-2-phenyl-4-quinolinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901214786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.